

Application Notes and Protocols for ACTH (1-17) TFA In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a peptide fragment of the full-length ACTH, is a potent agonist of the human melanocortin 1 receptor (MC1R). It is produced by the cleavage of pro-opiomelanocortin (POMC) and is more abundant in the skin than α -melanocyte-stimulating hormone (α -MSH), another key POMC-derived peptide. Research has shown that ACTH (1-17) is more potent than α -MSH in stimulating melanogenesis in human melanocytes.[1] In addition to its role in pigmentation, ACTH (1-17) has been investigated for its effects on hormone secretion and cell proliferation. These application notes provide detailed protocols for in vitro assays to characterize the activity of ACTH (1-17) trifluoroacetate (TFA).

Data Presentation

The following tables summarize the in vitro activity of ACTH (1-17) from various studies.



Parameter	Receptor	Cell Type	Value	Reference
Ki	Human MC1R	HEK 293 cells	0.21 ± 0.03 nM	[1]
EC50	Human MC2R	HEK cells	5.5 ± 1.0 nM	[2]
ED50	Not specified	Fetal and neonatal mouse testicular cells	0.5 nM (5 x 10 ⁻¹⁰ M)	[3]

Table 1: Receptor Binding and Potency of ACTH (1-17)

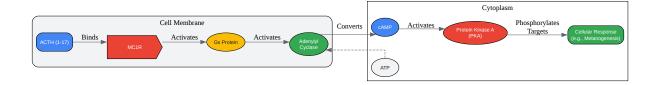
Assay	Cell Type	Observation	Concentration	Reference
Growth Hormone Secretion	Primary rat anterior pituitary cells	Slight, not significant increase	Micromolar concentrations	[4]
Testosterone Production	Fetal and neonatal mouse testicular cells	>10-fold stimulation	2 x 10 ⁻¹¹ M (lowest effective dose)	[3]

Table 2: Functional Effects of ACTH (1-17) in vitro

Signaling Pathway

ACTH (1-17) primarily exerts its effects through the activation of the MC1R, a G protein-coupled receptor (GPCR). The binding of ACTH (1-17) to MC1R initiates a downstream signaling cascade mediated by the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial for various physiological responses, including melanogenesis.





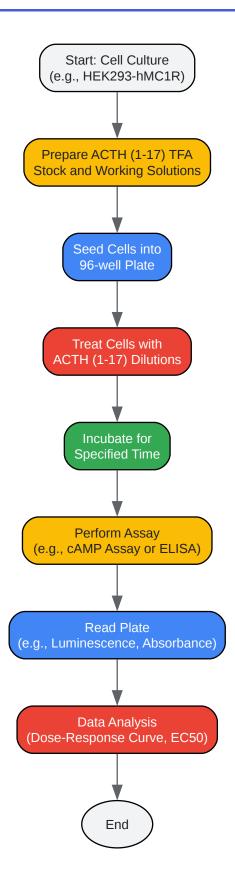
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Caption: Signaling pathway of ACTH (1-17) via the MC1R.

Experimental Workflow

The general workflow for an in vitro assay with **ACTH (1-17) TFA** involves several key steps, from cell culture to data analysis. The specific details will vary depending on the chosen assay (e.g., cAMP measurement or hormone secretion ELISA).





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Caption: General experimental workflow for in vitro assays.



Experimental Protocols Protocol 1: In Vitro cAMP Assay for MC1R Activation

This protocol describes the measurement of intracellular cAMP levels in response to ACTH (1-17) stimulation in a cell line overexpressing the human MC1R (e.g., HEK293-hMC1R).

Materials:

- HEK293 cells stably expressing human MC1R
- DMEM supplemented with 10% FBS, penicillin/streptomycin
- ACTH (1-17) TFA
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
- · White opaque 96-well microplates
- Multichannel pipette
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Cell Culture: Culture HEK293-hMC1R cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Harvest cells and seed them into a white opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate overnight.
- Preparation of ACTH (1-17) TFA:
 - Prepare a 1 mM stock solution of ACTH (1-17) TFA in sterile water or PBS.
 - \circ Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10^{-12} M to 10^{-6} M).



Cell Stimulation:

- Carefully remove the culture medium from the wells.
- Add 50 μL of assay buffer to each well.
- Add 50 μL of the ACTH (1-17) TFA dilutions to the respective wells. Include a vehicle control (assay buffer only).
- Incubate the plate at room temperature for 30 minutes.

cAMP Measurement:

- Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.
- Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Read the plate using a TR-FRET-compatible plate reader.
 - Calculate the ratio of the acceptor and donor fluorescence signals.
 - Plot the signal ratio against the logarithm of the ACTH (1-17) concentration to generate a dose-response curve.
 - Determine the EC₅₀ value using a non-linear regression analysis (sigmoidal doseresponse).

Protocol 2: Hormone Secretion ELISA

This protocol outlines the measurement of a secreted hormone (e.g., testosterone or growth hormone) from cultured cells in response to ACTH (1-17) stimulation.

Materials:



- Appropriate cell line or primary cells (e.g., neonatal mouse testicular cells for testosterone, primary rat anterior pituitary cells for growth hormone)
- · Culture medium and supplements
- ACTH (1-17) TFA
- 96-well cell culture plates
- ELISA kit specific for the hormone of interest
- Microplate reader for absorbance measurement

Procedure:

- · Cell Culture and Seeding:
 - Culture the selected cells under appropriate conditions.
 - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and stabilize (typically 24-48 hours).
- Preparation of ACTH (1-17) TFA:
 - Prepare a stock solution and serial dilutions of ACTH (1-17) TFA in the appropriate culture medium.
- · Cell Treatment:
 - Remove the existing culture medium from the wells.
 - Add 200 μL of the ACTH (1-17) TFA dilutions to the corresponding wells. Include a vehicle control (medium only).
 - Incubate the plate for a predetermined period (e.g., 24-48 hours) at 37°C and 5% CO₂.
- Sample Collection:
 - After incubation, carefully collect the cell culture supernatant from each well.



- Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
- ELISA Procedure:
 - Perform the ELISA for the hormone of interest according to the manufacturer's protocol.
 This typically involves:
 - Adding standards and samples to the antibody-coated microplate.
 - Incubation steps with detection antibodies and enzyme conjugates.
 - Washing steps to remove unbound reagents.
 - Addition of a substrate solution to generate a colorimetric signal.
 - Stopping the reaction.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at the recommended wavelength using a microplate reader.
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of the hormone in each sample by interpolating from the standard curve.
 - Plot the hormone concentration against the ACTH (1-17) concentration to assess the dose-response relationship.

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